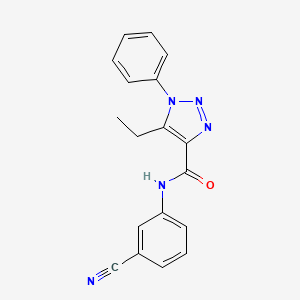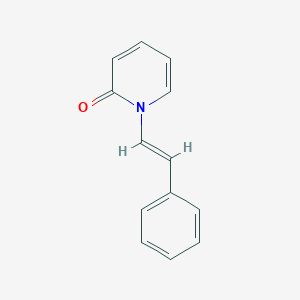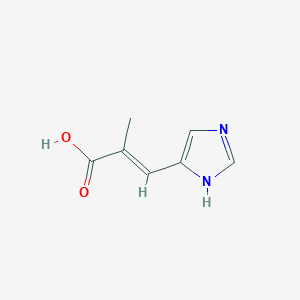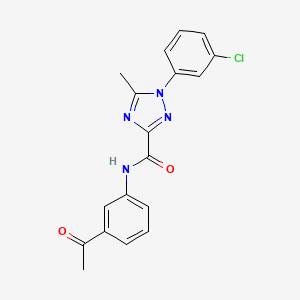
2-(Methylthio)-N-(quinolin-8-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)-N-(quinolin-8-yl)nicotinamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline moiety attached to a nicotinamide core, with a methylthio group at the 2-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-N-(quinolin-8-yl)nicotinamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Attachment of the Nicotinamide Core: The quinoline derivative is then reacted with nicotinic acid or its derivatives under appropriate conditions to form the nicotinamide core.
Introduction of the Methylthio Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(Methylthio)-N-(quinolin-8-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of novel materials with specific electronic and photophysical properties.
作用機序
The mechanism of action of 2-(Methylthio)-N-(quinolin-8-yl)nicotinamide involves its interaction with molecular targets and pathways. For instance, it has been shown to activate stress response pathways and induce autophagy in cancer cells . The compound increases the expression of genes such as HSPA5, DDIT3, TRIB3, and ATF3, which are involved in the stress response. Additionally, it enhances the expression of autophagy-related genes like WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B .
類似化合物との比較
2-(Methylthio)-N-(quinolin-8-yl)nicotinamide can be compared with other quinoline and nicotinamide derivatives:
Quinolin-8-yl-nicotinamide (QN519): Similar in structure but lacks the methylthio group.
Quinolin-8-yloxy Zinc (II) Phthalocyanine: Used in photodynamic therapy for cancer treatment.
Quinoxalin-2(1H)-ones:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C16H13N3OS |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
2-methylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H13N3OS/c1-21-16-12(7-4-10-18-16)15(20)19-13-8-2-5-11-6-3-9-17-14(11)13/h2-10H,1H3,(H,19,20) |
InChIキー |
PXHAQRXJCQMLII-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B15281667.png)



![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B15281687.png)

methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281702.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-phenylethyl)benzoate](/img/structure/B15281722.png)
![3,3-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthaleintetrasodiumsalt](/img/structure/B15281734.png)

![2H,3H-furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B15281742.png)
